solubility of Benzenemethanamine, 4-bromo-N-butyl- in organic solvents
solubility of Benzenemethanamine, 4-bromo-N-butyl- in organic solvents
An In-Depth Technical Guide to the Solubility of Benzenemethanamine, 4-bromo-N-butyl- in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Benzenemethanamine, 4-bromo-N-butyl-. In the absence of extensive published solubility data for this specific compound, this guide synthesizes foundational principles of organic chemistry with predictive insights based on its physicochemical properties. It offers a robust framework for researchers to understand, predict, and experimentally determine the solubility of this compound in a variety of common organic solvents. This document is intended to be a practical resource, empowering scientists in drug development and related fields to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical characterization.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that profoundly influences the lifecycle of a potential therapeutic agent. From the ease of its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile, a compound's ability to dissolve in various media is a critical determinant of its viability as a drug candidate. Benzenemethanamine, 4-bromo-N-butyl-, a substituted benzylamine, presents a molecular structure with features that suggest a nuanced solubility profile. Understanding its behavior in organic solvents is paramount for its effective utilization in research and development.
This guide will delve into the theoretical underpinnings of this compound's solubility, provide a systematic approach to solvent selection, and offer detailed experimental protocols for the empirical determination of its solubility.
Physicochemical Properties of Benzenemethanamine, 4-bromo-N-butyl-
A thorough understanding of a molecule's intrinsic properties is the cornerstone of predicting its solubility. The key physicochemical parameters for Benzenemethanamine, 4-bromo-N-butyl- are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆BrN | [1] |
| Molecular Weight | 242.16 g/mol | [1] |
| Structure | ||
| XLogP3 | 3.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
The presence of a bromine atom and a secondary amine group attached to a butyl chain on a benzene ring gives this molecule a distinct combination of polar and non-polar characteristics. The XLogP3 value of 3.2 indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones. The single hydrogen bond donor and acceptor sites, courtesy of the secondary amine, provide a capacity for interaction with protic and polar solvents.
Predicting Solubility: A "Like Dissolves Like" Approach
The age-old axiom "like dissolves like" remains a powerful guiding principle in solubility prediction. This principle is rooted in the concept that substances with similar intermolecular forces are more likely to be miscible.
Non-Polar Solvents (e.g., Hexane, Toluene)
The significant non-polar surface area of the bromophenyl and butyl groups suggests that Benzenemethanamine, 4-bromo-N-butyl- will exhibit good solubility in non-polar solvents. Van der Waals forces will be the predominant intermolecular interactions between the solute and solvents like hexane and toluene.
Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone)
Polar aprotic solvents, which possess dipole moments but lack acidic protons, are likely to be effective solvents. The polarity of the C-Br and C-N bonds in the solute will facilitate dipole-dipole interactions with solvents such as dichloromethane and ethyl acetate. While primary amines can react with ketones like acetone, the secondary amine in the target molecule is less reactive, suggesting acetone could still be a viable solvent.[2]
Polar Protic Solvents (e.g., Methanol, Ethanol)
Polar protic solvents, characterized by the presence of a hydrogen atom attached to an electronegative atom (like in alcohols), are capable of hydrogen bonding. The secondary amine in Benzenemethanamine, 4-bromo-N-butyl- can act as a hydrogen bond donor and acceptor, suggesting favorable interactions with alcohols like methanol and ethanol. However, the overall lipophilicity of the molecule may limit its solubility in highly polar protic solvents. As the carbon chain length of an amine increases, its solubility in water and, to some extent, in polar protic solvents tends to decrease.[2][3][4][5]
Acidic Solutions
The basic nature of the secondary amine group is a key feature influencing its solubility. In the presence of an acid, the amine can be protonated to form a salt.[6] This salt will be significantly more polar than the free base and is expected to be more soluble in polar solvents, including aqueous solutions.
Logical Framework for Solubility Prediction
Caption: Predicted solubility based on intermolecular forces.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.[7]
Materials and Equipment
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Benzenemethanamine, 4-bromo-N-butyl-
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Selected organic solvents (analytical grade or higher)
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Analytical balance
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Vials with screw caps
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Constant temperature shaker bath
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Syringe filters (e.g., 0.45 µm PTFE)
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Volumetric flasks
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Step-by-Step Protocol
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Preparation of Saturated Solutions:
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Equilibration:
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Place the vials in a constant temperature shaker bath, typically set to 25 °C.
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Agitate the vials for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is generally recommended.[7] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[7]
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Sample Collection and Preparation:
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Once equilibrium is achieved, allow the vials to stand undisturbed in the shaker bath for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
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Determine the mass of the collected filtrate.
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Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of Benzenemethanamine, 4-bromo-N-butyl-.
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Prepare a calibration curve using standard solutions of the compound of known concentrations.
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-
Calculation of Solubility:
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Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of original supernatant
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Experimental Workflow
Caption: Isothermal shake-flask solubility determination workflow.
Data Presentation
All experimentally determined solubility data should be meticulously recorded and presented in a clear and organized manner to facilitate comparison and interpretation.
Table for Recording Solubility Data
| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Hexane | 0.1 | 25 | |||
| Toluene | 2.4 | 25 | |||
| Dichloromethane | 3.1 | 25 | |||
| Ethyl Acetate | 4.4 | 25 | |||
| Acetone | 5.1 | 25 | |||
| Ethanol | 4.3 | 25 | |||
| Methanol | 5.1 | 25 |
Safety Considerations
Researchers must handle Benzenemethanamine, 4-bromo-N-butyl- and all organic solvents with appropriate safety precautions. This includes working in a well-ventilated fume hood and wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[8][9][10][11] Refer to the Safety Data Sheet (SDS) for detailed hazard information.
Conclusion
References
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PubChem. (n.d.). Benzenemethanamine, 4-bromo-N-butyl-. National Center for Biotechnology Information. Retrieved from [Link].
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LibreTexts Chemistry. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link].
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Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link].
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Cheméo. (n.d.). Chemical Properties of 4-Bromo-n-butylbenzene (CAS 41492-05-1). Retrieved from [Link].
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link].
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Quora. (2018, May 12). How does branching increase the solubility in amines?. Retrieved from [Link].
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YouTube. (2020, March 2). 4-bromo-1,2-methylenedioxybenzene synthesis attempt N2. Retrieved from [Link].
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Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. Retrieved from [Link].
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YouTube. (2019, August 22). Boiling Points and Solubility of Amines. Retrieved from [Link].
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SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link].
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
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